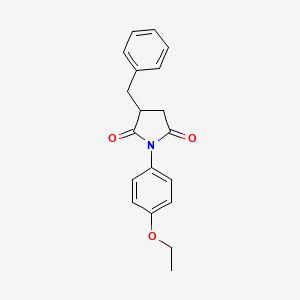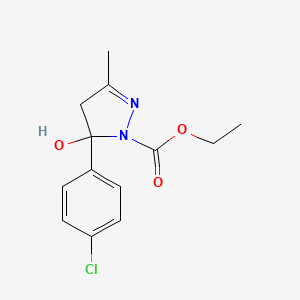![molecular formula C17H18N4O B5120796 N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as IPMP, and it has been shown to have a wide range of potential applications in scientific research.
Scientific Research Applications
IPMP has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. IPMP has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of IPMP is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, IPMP has been shown to inhibit the enzyme FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which in turn activates the CB1 and CB2 receptors in the brain and body.
Biochemical and Physiological Effects
IPMP has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of cytokines and chemokines. IPMP has also been shown to have analgesic properties, which may be due to its ability to activate the endocannabinoid system. Additionally, IPMP has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using IPMP in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, IPMP has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using IPMP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on IPMP. One area of interest is the development of IPMP analogs with improved pharmacokinetic properties. Another area of interest is the investigation of IPMP's potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of IPMP and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide is a chemical compound with a wide range of potential applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. While its mechanism of action is not fully understood, IPMP has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand the potential applications of IPMP and to develop improved analogs for use in scientific research.
Synthesis Methods
The synthesis of IPMP involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with 3-(1H-indol-1-yl)propylamine in the presence of a coupling agent such as DCC or EDC. This reaction yields IPMP as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-(3-indol-1-ylpropyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-20-15(12-19-13)17(22)18-8-4-9-21-10-7-14-5-2-3-6-16(14)21/h2-3,5-7,10-12H,4,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCRWLXOIVLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)

![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)